



A Technical Guide to Thiol-PEG3-amine: Suppliers, Availability, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Thiol-PEG3-amine, a versatile heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and proteomics. This guide details its key suppliers, product availability, and core technical specifications. Furthermore, it presents detailed experimental protocols for its application and visualizes the underlying scientific workflows.

Key Suppliers and Product Specifications

Thiol-PEG3-amine and its derivatives are available from a range of specialized chemical suppliers. The following tables summarize the key quantitative data for these products, facilitating a clear comparison for procurement and experimental planning.

Table 1: Thiol-PEG3-amine and its Hydrochloride Salt



| Supplier | Product Name | Catalog No. | CAS No. | Molecul ar Weight (g/mol) | Purity | Form | Availabi lity |
|------------------------|--|----------------|------------------|--------------------------------------|--------|--------------|---|
| BroadPh arm | Thiol- PEG3- Amine, HCl salt | BP- 44067 | 1189760- 69-7 | 209.3 | >95% | HCl Salt | In Stock, ships within 24 hours[1] |
| MedChe mExpres s | HS- PEG3- CH2CH2 NH2 (Thiol- PEG3- amine) | HY- 130871 | 1189760- 69-7 | 209.31 | >97% | Free Base | In Stock[2] |
| MedChe mExpres s | HS- PEG3- CH2CH2 NH2 hydrochl oride | HY- 130871A | N/A | 245.77 | >95% | HCl Salt | In Stock[3] |
| Precise PEG | Amino- PEG3- Thiol | AG-2381 | 948039- 59-6 | 165.25 | >96% | Free Base | In Stock[4] |

Table 2: Functional Variants of Thiol-PEG3-amine



| Supplier | Product Name | Catalog No. | CAS No. | Molecul ar Weight (g/mol) | Purity | Functio nal Groups | Availabi lity |
|----------------|-------------------------|----------------|------------------|--------------------------------------|--------|-------------------------------|---|
| BroadPh arm | Thiol- PEG3- acid | BP- 21804 | 1347750- 82-6 | 238.3 | >95% | Thiol, Carboxyli c Acid | In Stock, ships within 24 hours[5] |
| AxisPhar m | Thiol- PEG3- acid | N/A | 1347750- 82-6 | 238.3 | >95% | Thiol, Carboxyli c Acid | In Stock |

Experimental Protocols

The utility of Thiol-PEG3-amine lies in its ability to conjugate different molecules. The thiol group readily reacts with maleimides and other thiol-reactive moieties, while the primary amine can be coupled to carboxylic acids, NHS esters, and other amine-reactive groups.

General Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the general steps for conjugating a drug to an antibody using a thiol-containing PEG linker.

Materials:

- Monoclonal antibody (mAb)
- Reducing agent (e.g., Dithiothreitol DTT)
- Thiol-PEG3-amine linker
- Drug molecule with an amine-reactive group (e.g., NHS ester)
- Conjugation buffer (e.g., PBS, pH 7.2-7.5)



- Quenching reagent (e.g., N-acetylcysteine)
- Purification system (e.g., size-exclusion chromatography)

Procedure:

- Antibody Reduction:
 - Dissolve the mAb in conjugation buffer.
 - Add a controlled molar excess of a reducing agent like DTT to partially reduce the interchain disulfide bonds, exposing free thiol groups.
 - Incubate the reaction at 37°C for 30-60 minutes.
 - Remove the excess reducing agent using a desalting column.
- · Drug-Linker Conjugation:
 - Dissolve the Thiol-PEG3-amine linker and the amine-reactive drug in a suitable solvent (e.g., DMSO).
 - Add the drug-linker solution to the reduced antibody solution.
 - Allow the reaction to proceed for 1-4 hours at room temperature or 4°C. The amine group
 of the linker will react with the activated drug.
- Thiol-Maleimide Ligation:
 - The thiol group of the drug-linker conjugate is then reacted with a maleimidefunctionalized payload or another molecule. This reaction is typically performed at pH 6.5-7.5 and proceeds efficiently to form a stable thioether bond.
- Quenching and Purification:
 - Add a quenching reagent to cap any unreacted maleimide groups.



 Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug, linker, and antibody fragments.

Protocol for PROTAC Synthesis

Thiol-PEG3-amine is a common linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.

Materials:

- Target protein ligand with a reactive group for the amine.
- E3 ligase ligand with a thiol-reactive group (e.g., maleimide).
- Thiol-PEG3-amine.
- Coupling reagents (e.g., HATU, EDC/NHS).
- Organic solvents (e.g., DMF, DMSO).
- Purification system (e.g., HPLC).

Procedure:

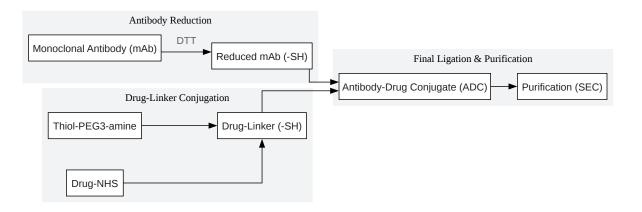
- Ligand-Linker Conjugation:
 - The amine group of Thiol-PEG3-amine is coupled to a carboxylic acid on the target protein ligand using standard peptide coupling reagents like HATU or EDC/NHS in an anhydrous organic solvent.
 - Alternatively, if the ligand has an NHS ester, it can be directly reacted with the amine group of the linker.
- PROTAC Assembly:
 - The resulting ligand-linker intermediate, which now possesses a free thiol group, is reacted with the maleimide-functionalized E3 ligase ligand.



- This reaction is typically carried out in a suitable buffer at a pH between 6.5 and 7.5.
- Purification:
 - The final PROTAC molecule is purified using reverse-phase HPLC to ensure high purity.

Visualizing Workflows and Pathways

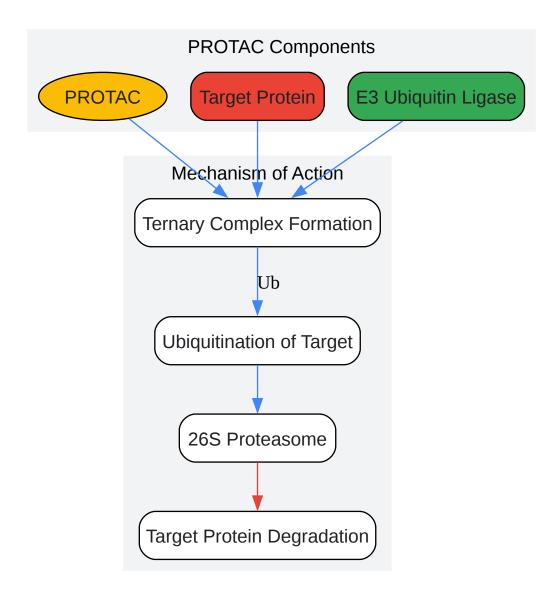
Graphviz diagrams are provided below to illustrate the key experimental workflows and the mechanism of action for PROTACs.



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Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.





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Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

This guide serves as a foundational resource for researchers and developers working with Thiol-PEG3-amine. By providing a consolidated view of suppliers, technical data, and established protocols, it aims to streamline experimental design and accelerate innovation in the fields of targeted therapeutics and advanced biomaterials. For specific applications, further optimization of the provided protocols may be necessary. Always refer to the supplier's technical datasheets for the most accurate product information.



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